Antitumor Potency: 5-Iodo-2-thieno-quinazolinone Derivatives Exhibit Comparable Potency to 5-FU
Derivatives synthesized from a 5-iodo-anthranilic acid precursor demonstrate significant in vitro antitumor activity. Specifically, three 5-iodo-containing 2-thieno-4(3H)-quinazolinone analogs (16, 26, and 42) showed GI50 values ranging from 10.3 µM to 16.9 µM [1]. This performance is notable as it is comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in the same NCI 60-cell line screen [1].
| Evidence Dimension | In vitro growth inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 10.3 - 16.9 µM (for three derivatives: 16, 26, 42) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), a standard chemotherapeutic agent |
| Quantified Difference | GI50 values are in the same order of magnitude as the comparator drug |
| Conditions | NCI 60 human tumor cell line panel |
Why This Matters
This evidence positions 5-iodo-substituted quinazolinones as a valid and potent scaffold for anticancer drug discovery, offering a potential alternative to established chemotherapeutics like 5-FU.
- [1] Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., Al-Khamees, H. A., & El-Subbagh, H. I. (2009). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. European Journal of Medicinal Chemistry, 44(6), 2379-2391. View Source
